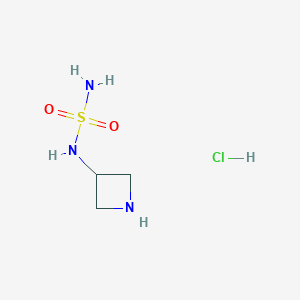

N-(azetidin-3-yl)aminosulfonamide hydrochloride

Description

Structural Overview and Nomenclature

N-(azetidin-3-yl)aminosulfonamide hydrochloride belongs to the class of sulfonamides, which are characterized by the presence of a sulfonamide functional group (-SO2NH2). The compound features an azetidine ring, a four-membered nitrogen-containing heterocycle, which contributes to its unique chemical properties and biological activity. The systematic nomenclature reflects the compound's structural components: the "azetidin-3-yl" portion indicates attachment at the third position of the azetidine ring, while "aminosulfonamide" denotes the sulfonamide group linked through an amino bridge.

The molecular structure can be represented by the SMILES notation C1C(CN1)NS(=O)(=O)N.Cl, which illustrates the connectivity between the azetidine ring and the sulfonamide moiety. The compound exists as a hydrochloride salt, formed through protonation with hydrochloric acid, which significantly enhances its solubility in aqueous media and provides greater chemical stability for storage and handling. The stereochemical considerations of the azetidine ring contribute to the compound's three-dimensional structure, with the nitrogen atom at position 1 and the sulfonamide substituent at position 3 creating a specific spatial arrangement that influences its biological interactions.

Historical Context in Sulfonamide Chemistry

The development of sulfonamide compounds represents one of the most profound therapeutic revolutions in the history of medicine. Sulfanilamide was first synthesized by a German chemist as early as 1908, though its antibacterial properties remained undiscovered for decades. The breakthrough came in 1932 when Gerhard Domagk, working under the direction of Bayer subsidiary of I.G. Farbenindustrie, discovered that combining a sulfamyl group into dye molecules enhanced their antibacterial activity.

The historical significance of sulfonamides began with Prontosil, a sulfonamide-containing dye discovered in December 1932, which proved effective against streptococcal infections. Domagk's methodology emphasized testing compounds in living systems rather than relying solely on in vitro bacterial cultures, leading to the identification of compounds that showed weak activity in laboratory conditions but demonstrated remarkable efficacy in infected laboratory mice. This approach proved instrumental in recognizing the therapeutic potential of sulfonamide derivatives.

Sulfonamides were the first broad-spectrum and systemic antibiotics available before the development of penicillin. Their introduction marked the beginning of the antibiotic era, saving tens of thousands of lives during World War II, including notable figures such as Franklin Delano Roosevelt Junior and Winston Churchill. The success of early sulfonamides led to extensive research and development of numerous derivatives, each with distinct properties and toxicity profiles.

The evolution of sulfonamide chemistry continued with the discovery of trimethoprim in 1962, which is commonly used in combination with sulfonamides due to synergistic effects and reduced development of resistance. This historical context provides the foundation for understanding the significance of this compound as a modern representative of this important class of therapeutic compounds.

Position Within Azetidine-Based Compound Classification

This compound occupies a unique position within the broader classification of azetidine-containing compounds. Azetidines are four-membered nitrogen-containing heterocycles that exhibit significant ring strain, contributing to their enhanced reactivity compared to larger ring systems. This ring strain allows azetidine derivatives to form covalent bonds with nucleophilic sites on proteins, potentially leading to enzyme inhibition and other biological effects.

Within pharmaceutical chemistry, azetidine derivatives have gained considerable attention as versatile scaffolds for drug development. The compound represents an intersection between traditional sulfonamide pharmacophores and the emerging field of azetidine-based medicinal chemistry. Patent literature indicates that azetidine sulfonamide derivatives with specific chemical structures exhibit excellent action in suppressing proliferation of activated T cells and production of interferon-gamma, making them effective for treating immune diseases, particularly autoimmune diseases such as systemic lupus erythematosus and lupus nephritis.

The structural classification of this compound can be understood through its relationship to other azetidine derivatives. Related compounds include N-(azetidin-3-yl)methanesulfonamide hydrochloride (Chemical Abstracts Service number 1239205-33-4), which features a methanesulfonamide group instead of the aminosulfonamide moiety. Additionally, compounds such as tert-butyl N-(azetidin-3-yl)carbamate hydrochloride represent protected forms of azetidine-3-amine that serve as synthetic intermediates.

The compound also relates to more complex azetidine sulfonamide structures, such as N-{1-[1-(3-chlorophenyl)cyclobutanecarbonyl]azetidin-3-yl}aminosulfonamide, which features additional aromatic and cyclic substituents that modify its biological activity profile. These structural relationships demonstrate the versatility of the azetidine scaffold in accommodating various functional groups while maintaining the core pharmacophoric elements.

Research Significance in Medicinal Chemistry

The research significance of this compound in medicinal chemistry stems from its potential as both an antibacterial and antiviral agent. The compound's mechanism of action involves interaction with biological targets such as enzymes or receptors, where the azetidine ring's strain enables covalent bond formation with nucleophilic sites on proteins. The sulfonamide group contributes through hydrogen bonding and electrostatic interactions with enzyme active sites, modulating biological pathways relevant to therapeutic effects.

Research applications of this compound extend across multiple areas of pharmaceutical development. In medicinal chemistry, it serves as a lead compound for developing new antibacterial or antiviral agents, leveraging the established therapeutic history of sulfonamides combined with the unique properties of the azetidine ring system. The compound functions as a versatile small molecule scaffold that can be modified to optimize biological activity, selectivity, and pharmacokinetic properties.

Contemporary research has demonstrated the potential of sulfonamide derivatives in carbonic anhydrase inhibition. Studies on pyridinium derivatives of 3-aminobenzenesulfonamide have shown nanomolar-potent inhibitory activity against tumor-expressed carbonic anhydrase isozymes, particularly carbonic anhydrase IX and carbonic anhydrase XII. While this compound has not been specifically evaluated in these studies, its structural similarity to active carbonic anhydrase inhibitors suggests potential applications in this therapeutic area.

The synthesis of this compound typically involves multiple chemical steps, including the reaction of azetidine derivatives with sulfonyl chloride under inert atmospheric conditions to prevent side reactions. The final crystallization from appropriate solvents yields the hydrochloride salt form, which provides enhanced stability and solubility characteristics essential for pharmaceutical applications.

| Research Application | Mechanism | Potential Therapeutic Area |

|---|---|---|

| Enzyme Inhibition | Covalent bond formation through azetidine ring strain | Antibacterial therapy |

| Protein Interaction | Hydrogen bonding via sulfonamide group | Antiviral treatment |

| Carbonic Anhydrase Inhibition | Active site interaction | Cancer therapy |

| Immunomodulation | T cell proliferation suppression | Autoimmune diseases |

Properties

IUPAC Name |

3-(sulfamoylamino)azetidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9N3O2S.ClH/c4-9(7,8)6-3-1-5-2-3;/h3,5-6H,1-2H2,(H2,4,7,8);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLTCEOMPDXZFFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)NS(=O)(=O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H10ClN3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of 3-Amino-azetidine Intermediates

A key intermediate for preparing N-(azetidin-3-yl)aminosulfonamide hydrochloride is 3-amino-azetidine. An improved process for synthesizing 3-amino-azetidine derivatives has been described, which enhances yield and scope, facilitating access to a broader range of azetidine derivatives for drug development.

Typical procedure for 3-amino-azetidine synthesis includes:

- Starting from N-t-butyl-O-trimethylsilylazetidine, which is treated with hydrochloric acid solution at room temperature.

- The reaction mixture is stirred, followed by extraction and basification steps to isolate the free amine.

- The product is purified by solvent extraction and crystallization, yielding a white crystalline solid with approximately 64% yield.

This intermediate serves as a nucleophile in subsequent sulfonylation reactions.

Sulfonylation to Form N-(azetidin-3-yl)aminosulfonamide

Sulfonylation involves reacting the 3-amino-azetidine with sulfonyl chlorides or sulfonylating agents to introduce the aminosulfonamide moiety.

Key points from patent literature:

- Sulfonyl-substituted azetidine compounds are prepared by reacting azetidine derivatives with sulfonyl chlorides under controlled conditions.

- Protecting groups may be employed on the azetidine nitrogen to prevent side reactions during sulfonylation.

- The reaction typically proceeds in an organic solvent with a base to neutralize the generated hydrochloric acid.

- After sulfonylation, the product is isolated and purified, often by crystallization or chromatographic techniques.

Formation of Hydrochloride Salt

The hydrochloride salt form is commonly prepared to enhance compound stability and solubility.

- The free base N-(azetidin-3-yl)aminosulfonamide is dissolved in an appropriate solvent such as methanol.

- Hydrogen chloride gas or a hydrochloric acid solution is introduced to the solution under controlled temperature.

- The mixture is stirred to allow salt formation, followed by filtration to isolate the hydrochloride salt as a white solid.

Representative Synthesis Example

A synthesis example adapted from the improved 3-amino-azetidine process and sulfonylation steps is summarized below:

Research Findings and Optimization

- The improved azetidine synthesis method significantly increases yield and broadens the scope of accessible derivatives.

- Use of mild acidic conditions and controlled temperature during ring closure and sulfonylation minimizes side reactions.

- The choice of solvent and base during sulfonylation influences the purity and yield of the final product.

- Hydrogenation steps with palladium catalysts are sometimes employed to remove protecting groups or reduce intermediates before sulfonylation or salt formation.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

N-(azetidin-3-yl)aminosulfonamide hydrochloride can undergo various chemical reactions, including:

Oxidation: The azetidine ring can be oxidized under specific conditions to form more complex structures.

Reduction: Reduction reactions can modify the sulfonamide group, potentially altering the compound’s biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to optimize the reaction .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce amines. Substitution reactions can lead to a variety of functionalized azetidine derivatives .

Scientific Research Applications

N-(azetidin-3-yl)aminosulfonamide hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(azetidin-3-yl)aminosulfonamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine ring’s strain and the sulfonamide group’s electron-withdrawing properties contribute to its binding affinity and reactivity. These interactions can modulate biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Key Observations:

Impact of Substituents on Polarity :

- The parent compound and imidazole derivative exhibit higher TPSA (>80 Ų), suggesting better solubility in polar solvents. In contrast, the 4-methylbenzene analog has a lower TPSA (74.6 Ų), favoring hydrophobic environments .

- The imidazole derivative’s 6 hydrogen bond acceptors (vs. 5 in others) may enhance binding to targets like kinases or proteases .

Lipophilicity and Bioavailability: The cyclohexane analog’s LogP (estimated via molecular weight and substituents) is likely higher than the parent compound, improving blood-brain barrier penetration but reducing aqueous solubility .

Biological Activity

N-(Azetidin-3-yl)aminosulfonamide hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides an overview of its synthesis, biological evaluation, and the mechanisms underlying its activity.

1. Synthesis and Structure

This compound can be synthesized through various methods involving the reaction of azetidine derivatives with sulfonamide moieties. The structural features of this compound include a sulfonamide group attached to an azetidine ring, which is known for conferring diverse biological properties.

2. Biological Activity Overview

The biological activities of this compound have been evaluated in several studies, highlighting its potential as an antimicrobial and anticancer agent.

2.1 Antimicrobial Activity

Research indicates that compounds with a similar structure exhibit significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, a study demonstrated that derivatives of azetidinone showed excellent antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentrations (MICs) were notably lower than those of traditional sulfonamides like sulfadiazine.

| Bacterial Strain | MIC (μg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 128 | |

| Escherichia coli | 256 | |

| Pseudomonas aeruginosa | 128 |

2.2 Anticancer Activity

In addition to its antimicrobial properties, this compound has shown promise in anticancer applications. Studies suggest that compounds with similar structures can inhibit the growth of cancer cells by targeting specific pathways involved in cell proliferation and survival. For example, β-lactam derivatives have been noted for their ability to act as apoptosis inducers and matrix metalloprotease inhibitors .

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Antibacterial Mechanism : The compound likely disrupts bacterial cell wall synthesis or function due to the presence of the sulfonamide group, which mimics para-aminobenzoic acid (PABA), a substrate for bacterial folate synthesis.

- Anticancer Mechanism : The inhibition of matrix metalloproteinases (MMPs) by similar compounds may prevent tumor invasion and metastasis, while also inducing apoptosis in cancer cells through various signaling pathways .

Case Study 1: Antibacterial Efficacy

In a comparative study, this compound was tested against standard antibiotics. Results indicated that while it was less potent than ampicillin, it exhibited superior activity compared to traditional sulfanilamides against resistant strains .

Case Study 2: Anticancer Potential

A recent investigation into azetidinone derivatives revealed their effectiveness in reducing tumor size in xenograft models, suggesting that this compound may share similar anticancer properties .

5.

This compound presents significant potential as both an antimicrobial and anticancer agent. Further research is warranted to fully elucidate its mechanisms of action and optimize its therapeutic applications.

Q & A

Q. What are the recommended synthetic routes for N-(azetidin-3-yl)aminosulfonamide hydrochloride, and how can reaction efficiency be optimized?

- Methodological Answer : Synthesis typically involves coupling azetidine-3-amine derivatives with sulfonyl chlorides. For example:

Protection-Deprotection Strategy : Use tert-butyl carbamate (Boc) to protect the azetidine amine (e.g., tert-butyl N-(azetidin-3-yl)carbamate) to prevent side reactions during sulfonamide formation .

Sulfonylation : React the protected intermediate with a sulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane).

Deprotection : Remove the Boc group using HCl in dioxane or trifluoroacetic acid (TFA) to yield the hydrochloride salt.

Q. How should researchers characterize the purity and structural identity of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- HPLC : Employ a C18 column with UV detection (λ = 254 nm) to assess purity. Mobile phase: 0.1% TFA in water/acetonitrile gradient .

- NMR : Confirm structure via - and -NMR. Key signals include azetidine ring protons (δ 3.5–4.0 ppm) and sulfonamide NH (δ 7.5–8.0 ppm) .

- Mass Spectrometry (MS) : ESI-MS in positive ion mode should show [M+H] peaks matching the molecular formula (e.g., CHClNOS for a related derivative) .

Q. What are the stability and storage requirements for this compound?

- Methodological Answer : The compound is hygroscopic and sensitive to light.

- Storage : Store at –20°C in a desiccator under inert gas (N or Ar). Use amber vials to prevent photodegradation .

- Stability Testing : Conduct accelerated stability studies (40°C/75% RH for 1 month) and monitor via HPLC. Degradation products (e.g., hydrolyzed sulfonamide) should be <2% .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound across studies?

- Methodological Answer : Discrepancies may arise from variations in assay conditions or impurity profiles.

- Assay Replication : Standardize protocols (e.g., enzyme inhibition assays using recombinant human VEGFR2 at pH 7.4 and 37°C) .

- Impurity Profiling : Use high-resolution LC-MS to identify trace impurities (e.g., residual solvents or deprotected intermediates) that may interfere with activity .

- Dose-Response Curves : Perform IC determinations in triplicate with positive controls (e.g., Raloxifene Hydrochloride for kinase inhibition) .

Q. What strategies are effective for improving the aqueous solubility of This compound without compromising bioactivity?

- Methodological Answer :

- Salt Formation : Screen alternative counterions (e.g., mesylate or citrate) using pH-solubility profiles .

- Prodrug Design : Introduce hydrophilic groups (e.g., phosphate esters) on the sulfonamide nitrogen, which are cleaved in vivo .

- Co-Solvent Systems : Use cyclodextrin complexes (e.g., HP-β-CD) or PEG-based formulations to enhance solubility in pharmacokinetic studies .

Q. How can stereochemical integrity be maintained during the synthesis of chiral azetidine derivatives related to This compound?

- Methodological Answer :

- Chiral Auxiliaries : Use (R)- or (S)-BINOL derivatives to control azetidine ring stereochemistry during nucleophilic substitutions .

- Chiral HPLC : Employ a Chiralpak AD-H column (heptane/ethanol gradient) to separate enantiomers and determine enantiomeric excess (ee) .

- Circular Dichroism (CD) : Verify absolute configuration by comparing experimental CD spectra with computed data (TD-DFT methods) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.